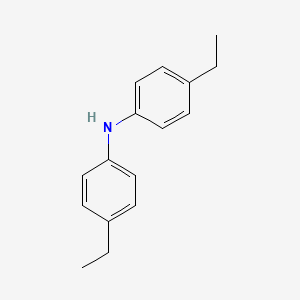
Bis(4-ethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-ethylphenyl)amine is an organic compound with the molecular formula C16H19N It is characterized by the presence of two ethyl-substituted phenyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylphenyl)amine typically involves a multi-step reaction process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of bis(tri-t-butylphosphine)palladium(0) and sodium t-butanolate in toluene, followed by treatment with hydrogen chloride in tetrahydrofuran and water at 20°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(4-ethylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups or phenyl rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Bis(4-ethylphenyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis(4-ethylphenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Bis(4-methoxyphenyl)amine: This compound has methoxy groups instead of ethyl groups on the phenyl rings.
Bis(4-chlorophenyl)amine: This compound has chlorine atoms instead of ethyl groups on the phenyl rings.
Bis(4-methylphenyl)amine: This compound has methyl groups instead of ethyl groups on the phenyl rings.
Uniqueness: Bis(4-ethylphenyl)amine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The ethyl groups can provide steric hindrance and affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
WQTZOZBQHVITKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


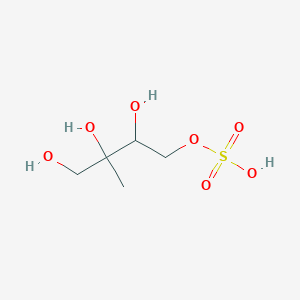
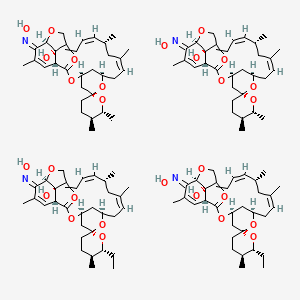
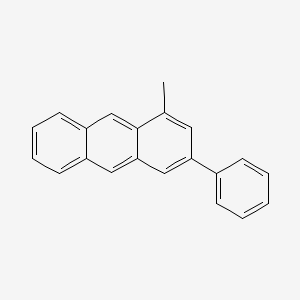
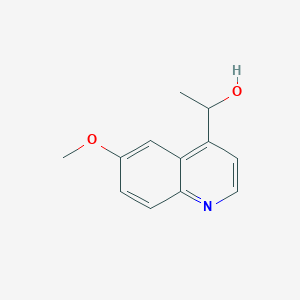
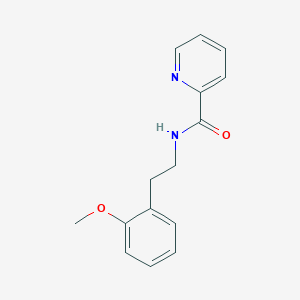
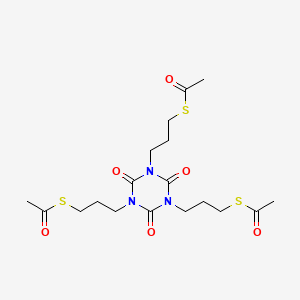

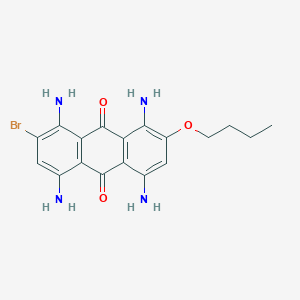
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
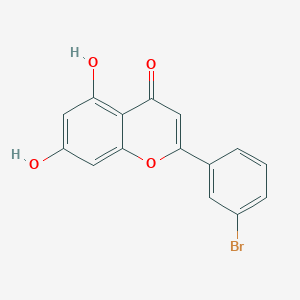
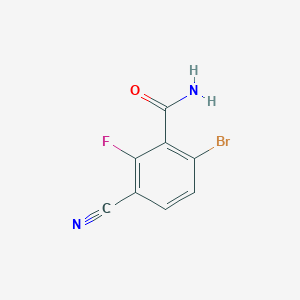
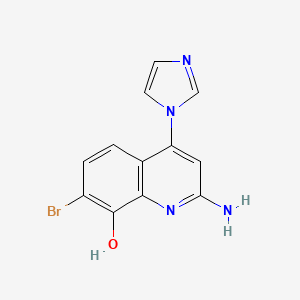
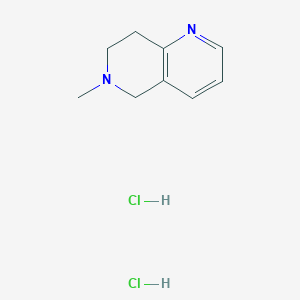
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
